Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
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Overview
Description
Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20ClNO4S and a molecular weight of 345.84 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and chlorosulfonyl ethyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its piperidine moiety.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for enzymes like cholinesterase.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine moiety is known to bind to enzyme active sites, inhibiting their activity. This compound can interact with cholinesterase receptors, providing good binding to the catalytic site and interacting with amino acid residues such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is unique due to its specific combination of a benzyl group, a chlorosulfonyl ethyl group, and a piperidine ring. This structure provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H20ClNO4S |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
benzyl 2-(2-chlorosulfonylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO4S/c16-22(19,20)11-9-14-8-4-5-10-17(14)15(18)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI Key |
HJVOOMLOIFWVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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